
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H15BrN2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds; 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Efficient Synthesis of Quinoline Derivatives : This compound is involved in the synthesis of various quinoline derivatives. The bromination reaction of 1,2,3,4-tetrahydroquinoline leads to efficient yields of tribromoquinoline and dibromo-tetrahydroquinoline. These compounds are valuable in synthetic chemistry for producing novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Cyclization and Behavior in Acidic Media : The compound shows unique behavior in acidic media. It undergoes intramolecular cyclization and forms various complex structures, demonstrating its potential in organic synthesis and medicinal chemistry applications (Gall' & Shishkin, 1983).
Applications in Organic Synthesis
Generation of Unsymmetrical Isodihydropyridine : This compound plays a role in the preparation of unsymmetrical isodihydropyridines, which are useful intermediates in the synthesis of various organic compounds (Drinkuth et al., 2001).
Functional Tetrahydroquinoxalines from Perfluoroaromatic Precursors : It is used in the synthesis of functional tetrahydroquinoxalines, which are interesting scaffolds in drug discovery. The reaction with N,N′-dimethylethylene diamine results in functionalised tetrahydroquinoxaline systems (Sandford et al., 2007).
Potential in Drug Discovery and Pharmacology
Synthesis of N,N'-Alkylated Tetrahydroquinoxalines : This compound is involved in the synthesis of dicyano tetrahydroquinoxalines alkylated on nitrogen atoms, which can be used to prepare various compounds containing isoindoline fragments, highlighting its relevance in pharmacological research (Abramov et al., 2002).
Antioxidant Activity of Fused Heterocyclic Compounds : The compound's derivatives demonstrate significant antioxidant activities, making them of interest in the study of compounds for oxidative stress-related disorders (Nishiyama et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYGGUOGVVTLFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
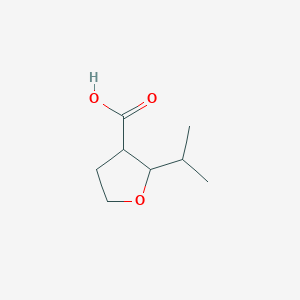



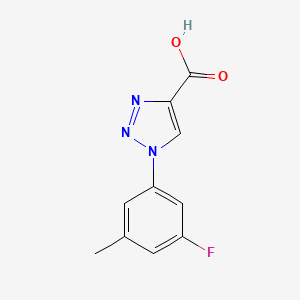
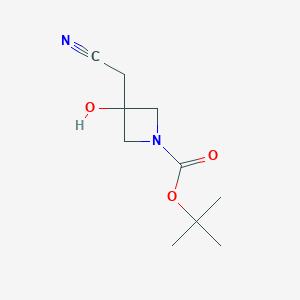

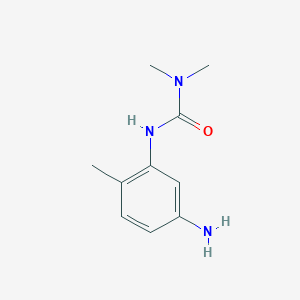

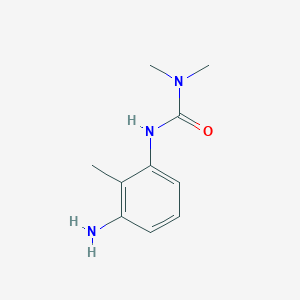
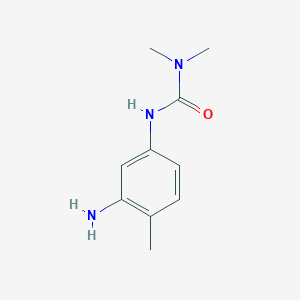

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)

